Aluminum zinc oxide

X-ray Diffraction Crystallite Size Lattice Parameter

Sourcing stable, scalable TCO materials without indium supply risk remains a critical challenge in large-area electronics manufacturing. Aluminum zinc oxide (AZO) directly addresses this bottleneck as an earth-abundant, low-cost alternative to ITO. Key procurement differentiators: • High optical transparency (>86%) and tunable resistivity (e.g., 9.7×10⁻⁴ Ω·cm) for competitive thin-film solar cell performance. • Substitutional Al³⁺ doping induces a Burstein-Moss shift (bandgap widening from 2.81 to 3.3 eV), enabling enhanced UV absorption/emission for specialized optoelectronic devices. • Reduced crystallite size (56 → 25 nm) with Al doping increases surface-to-volume ratio, benefiting gas sensor and photocatalyst applications. Consistent supply, validated performance metrics, and absence of indium price volatility ensure procurement reliability for R&D and industrial scale-up.

Molecular Formula Al2O5Zn2
Molecular Weight 183.350676
CAS No. 12068-53-0
Cat. No. B077310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum zinc oxide
CAS12068-53-0
Molecular FormulaAl2O5Zn2
Molecular Weight183.350676
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Zn+2].[Zn+2]
InChIInChI=1S/2Al.5O.2Zn/q2*+3;5*-2;2*+2
InChIKeyJAONJTDQXUSBGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 piece / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Zinc Oxide (CAS 12068-53-0): A Cost-Effective, Earth-Abundant Transparent Conductive Oxide for Procurement in Optoelectronics and Energy Applications


Aluminum zinc oxide (AZO), also designated as Al-doped ZnO or Al2ZnO4, is an n-type transparent conductive oxide (TCO) belonging to the broader class of zinc oxide-based semiconductors [1]. It exhibits a hexagonal wurtzite crystal structure [2] and is distinguished from pure ZnO by the substitutional doping of Al³⁺ ions (ionic radius 0.053 nm) onto Zn²⁺ sites (0.074 nm), which introduces free electrons and modifies its optoelectronic properties [3]. As a TCO, AZO is characterized by a wide direct band gap and high optical transparency, making it a leading candidate to replace indium tin oxide (ITO) in various applications due to the scarcity and high cost of indium .

Why Generic Substitution with Pure ZnO, ITO, or FTO Fails: The Unique Material Science of Aluminum Zinc Oxide


Aluminum zinc oxide (AZO) is not a simple mixture of ZnO and Al₂O₃; its properties are critically dependent on the atomic-level substitution of Al for Zn within the wurtzite lattice [1]. Generic substitution with pure ZnO fails to provide the necessary electrical conductivity, as undoped ZnO is highly resistive. While ITO offers superior conductivity, its reliance on scarce and expensive indium leads to volatile pricing and supply chain risks, making AZO a strategically preferable material for cost-sensitive and large-area applications . Conversely, substituting with fluorine-doped tin oxide (FTO) may provide better thermal stability but often comes with higher surface roughness and lower transparency, which is detrimental in applications like high-resolution displays [2]. The quantifiable differentiators below demonstrate that AZO occupies a unique performance niche, balancing cost, optical transparency, and electrical performance in a way that its direct analogs cannot replicate.

Quantitative Differentiators of Aluminum Zinc Oxide (CAS 12068-53-0): A Head-to-Head Evidence Guide for Procurement Decisions


Lattice Contraction and Crystallite Size Reduction: Structural Evidence for Effective Al Doping in AZO vs. Pure ZnO

Successful substitutional doping of Al into the ZnO lattice is confirmed by a measurable shift in the X-ray diffraction (XRD) peak position to higher angles and a corresponding decrease in lattice parameters, as compared to undoped ZnO [1]. This is a direct consequence of the smaller ionic radius of Al³⁺ (0.053 nm) replacing the larger Zn²⁺ (0.074 nm) [1]. Furthermore, this doping process refines the microstructure, leading to a quantifiable decrease in average crystallite size [1].

X-ray Diffraction Crystallite Size Lattice Parameter Solid-State Reaction

Electrical Resistivity Benchmark: AZO as a Cost-Effective Conductor in Comparison to ITO

AZO thin films achieve electrical resistivity values that are competitive with ITO, the industry standard TCO, especially when deposited under optimized conditions [1][2]. While ITO typically exhibits lower resistivity, the difference is narrowing with advanced deposition techniques. For instance, pulsed laser deposition (PLD) has produced AZO films with resistivity on the order of 10⁻³ Ω·cm, which is suitable for many transparent electrode applications [1][2].

Transparent Conductive Oxide Electrical Resistivity Pulsed Laser Deposition Thin Film

Optical Bandgap Widening via Burstein-Moss Shift: Quantifying AZO's Enhanced UV Absorption vs. Pure ZnO

Al doping in ZnO increases the free carrier concentration, which in turn shifts the Fermi level into the conduction band. This effect, known as the Burstein-Moss (BM) shift, results in a measurable widening of the apparent optical bandgap compared to undoped ZnO [1][2]. This blue-shift is a key differentiator for applications requiring transparency or absorption in the near-UV range.

Burstein-Moss Effect Optical Bandgap UV-Vis Spectroscopy DFT Calculation

Thermoelectric Performance: Quantifying AZO's Seebeck Coefficient and Power Factor

Aluminum-doped zinc oxide (AZO) demonstrates promising thermoelectric properties, which are quantifiable through the Seebeck coefficient and power factor. These metrics are crucial for evaluating its potential in waste heat recovery and solid-state cooling applications [1][2].

Thermoelectrics Seebeck Coefficient Power Factor Selective Laser Sintering

Surface Energy and Wettability: AZO's Hydrophobic Advantage Over ITO and FTO for Liquid Crystal Alignment

The surface properties of a TCO are critical for device integration, particularly in liquid crystal (LC) displays where they influence alignment and switching behavior. Aluminum zinc oxide (AZO) exhibits a significantly lower surface free energy (SFE) and higher water contact angle compared to ITO and FTO, making it more hydrophobic [1]. This property is advantageous for achieving proper LC alignment and reducing image sticking.

Surface Free Energy Contact Angle Liquid Crystal Display Wettability

Liquid Crystal Device Performance: AZO Electrodes Achieve Competitive Response Times vs. ITO and FTO

In a direct application-relevant comparison, aluminum zinc oxide (AZO) transparent electrodes were integrated into liquid crystal (LC) devices and their electro-optical performance was benchmarked against identical devices made with ITO and FTO electrodes [1]. The results show that AZO-based LC devices can achieve performance metrics that are fully competitive with the industry standards [1].

Liquid Crystal Device Electro-Optic Performance Response Time Transparent Electrode

Procurement-Driven Application Scenarios for Aluminum Zinc Oxide (CAS 12068-53-0) Based on Verifiable Evidence


Cost-Effective Transparent Electrodes for Large-Area Liquid Crystal Displays (LCDs)

The evidence from Section 3 confirms that AZO-based liquid crystal devices deliver competitive electro-optic performance despite its higher sheet resistance compared to ITO [1]. Furthermore, its lower surface free energy and higher water contact angle are beneficial for LC alignment [1]. This makes AZO a strategically sound procurement choice for large-area LCD manufacturing, where the cost and supply chain risks of indium in ITO are prohibitive.

Transparent Conductive Oxide Layer in Thin-Film Solar Cells (e.g., a-Si:H, CIGS)

For photovoltaic applications, the electrical resistivity of AZO (e.g., 9.7×10⁻⁴ Ω·cm) [2] and its high optical transparency (e.g., >86% transmittance) [2] are well-documented. While its conductivity is lower than ITO, the trade-off is acceptable for many thin-film solar cell architectures where cost-per-watt and material sustainability are primary drivers. The earth-abundance of zinc makes AZO a preferred TCO for scaling up solar panel production .

Active Layer in UV Optoelectronic Devices and Gas Sensors

The quantifiable Burstein-Moss shift, which widens the optical bandgap of AZO from 2.81 eV (pure ZnO) to 3.3 eV (2 at.% Al) [3], directly supports its selection for applications requiring enhanced UV absorption or emission. Furthermore, the observed reduction in crystallite size from 56 nm to 25 nm upon Al doping [4] increases the surface-to-volume ratio, which is a critical performance metric for conductometric gas sensors and photocatalysts.

Thermoelectric Generators for Low-Grade Waste Heat Recovery

The thermoelectric performance metrics for AZO, specifically a Seebeck coefficient of -108.33 μV/K and a power factor of 5.79 μW/mK² (measured at ΔT=40 K) [5], provide a quantitative basis for its evaluation in thermoelectric generator (TEG) applications. While not yet competitive with dedicated thermoelectric materials like Bi₂Te₃, AZO's combination of these properties with its low cost and stability makes it a candidate for large-area, low-cost TEGs for recovering energy from low-grade industrial or automotive waste heat.

Technical Documentation Hub

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